N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine
Overview
Description
N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The presence of the benzo[d]thiazole ring system in the structure contributes to its biological activity and potential therapeutic applications.
Scientific Research Applications
Safety and Hazards
Mechanism of Action
In terms of pharmacokinetics, the properties of a specific benzothiazole derivative would depend on its exact structure. Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups can all influence how it is absorbed, distributed, metabolized, and excreted by the body .
The action of benzothiazole derivatives can also be influenced by environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution .
Biochemical Analysis
Biochemical Properties
N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting the cell cycle . Furthermore, it can modulate the expression of genes involved in inflammation and immune responses, thereby affecting the overall cellular environment.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound can bind to the active sites of enzymes, such as COX, leading to their inhibition and subsequent reduction in the production of inflammatory mediators . Additionally, it can interact with transcription factors, thereby influencing gene expression and altering cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth. At high doses, it can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, this compound can inhibit enzymes in the glycolytic pathway, thereby affecting the overall energy production in cells . Additionally, it can alter metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution can also be influenced by its chemical properties, such as solubility and molecular weight .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes . The precise localization can determine the compound’s efficacy and specificity in modulating cellular functions.
Preparation Methods
The synthesis of N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method includes the reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[d]thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine can be compared with other benzo[d]thiazole derivatives, such as:
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides
These compounds share a similar core structure but differ in their substituents, which can affect their biological activities and applications
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N',N'-diethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c1-5-18(6-2)10-9-16-15-17-13-11(19-3)7-8-12(20-4)14(13)21-15/h7-8H,5-6,9-10H2,1-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOLAOHCAVZAIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(C=CC(=C2S1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601163659 | |
Record name | N2-(4,7-Dimethoxy-2-benzothiazolyl)-N1,N1-diethyl-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601163659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105188-34-8 | |
Record name | N2-(4,7-Dimethoxy-2-benzothiazolyl)-N1,N1-diethyl-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105188-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2-(4,7-Dimethoxy-2-benzothiazolyl)-N1,N1-diethyl-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601163659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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